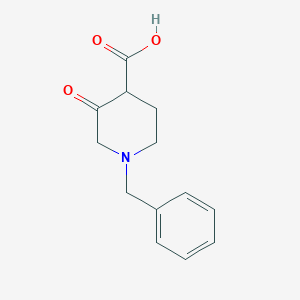

1-Benzyl-3-oxopiperidine-4-carboxylic acid

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry and Synthetic Methodology

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. arizona.edu Its structural motif is found in a vast array of natural alkaloids and synthetic pharmaceuticals, making it one of the most important building blocks for medicinal agents. arizona.eduwikipedia.org In fact, piperidine scaffolds are central to the structure of over 70 drugs approved by the U.S. Food and Drug Administration (FDA), including several blockbuster medications. arizona.edupharmaceutical-business-review.com

The prevalence of the piperidine moiety stems from several advantageous characteristics. Incorporating this scaffold into a molecule can favorably modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug efficacy. pharmaceutical-business-review.comthieme-connect.com The three-dimensional nature of the piperidine ring, which typically adopts a chair conformation, allows for the precise spatial arrangement of functional groups. wikipedia.orgrsc.org This three-dimensionality is highly sought after in modern drug design, as it enables molecules to engage with biological targets with high specificity and affinity, moving away from the flat structures that have often dominated screening libraries. rsc.org

Furthermore, the piperidine ring offers multiple points for chemical modification, providing chemists with the versatility to fine-tune a molecule's biological activity, selectivity, and pharmacokinetic profile. thieme-connect.comenamine.net The development of synthetic strategies to create novel spirocyclic, fused, and bridged piperidine scaffolds is an active area of research, highlighting the continuous demand for these structures in the quest for new therapeutic agents. pharmaceutical-business-review.comenamine.net These derivatives have been successfully employed in drugs targeting a wide range of conditions, including use as CNS modulators, anticoagulants, and analgesics. arizona.edu

Overview of 1-Benzyl-3-oxopiperidine-4-carboxylic acid as a Strategic Building Block and Intermediate in Complex Molecule Construction

This compound is a highly functionalized piperidine derivative that serves as a strategic intermediate in the synthesis of more complex molecules. While the carboxylic acid itself is the parent compound, it is frequently utilized in its ester form, most commonly as Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, to facilitate various chemical transformations. guidechem.comsigmaaldrich.comcymitquimica.com This ethyl ester is recognized as a versatile building block for creating receptor agonists and antagonists. sigmaaldrich.comsigmaaldrich.com

The strategic importance of this compound lies in its combination of a protected piperidine nitrogen (via the benzyl (B1604629) group), a reactive ketone at the 3-position, and a carboxylic acid (or ester) at the 4-position. This arrangement of functional groups allows for a variety of subsequent chemical modifications. The benzyl group can be removed under hydrogenolysis conditions at a later synthetic stage to reveal the secondary amine, which can then be further functionalized. The keto-ester functionality is a classic precursor for a wide range of chemical reactions.

A significant application of this building block is in the synthesis of fluoroquinolone antibacterial agents. Specifically, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride is a key intermediate in the preparation of balofloxacin, a new generation fluoroquinolone drug. google.com The synthesis typically involves the cyclization of an acyclic amino ester precursor to form the piperidone ring. google.com This highlights the compound's value in constructing the core structures of pharmacologically active agents. Its utility as a building block is further demonstrated by its use in the synthesis of chromeno[3,4-c]pyridin-5-ones. sigmaaldrich.comsigmaaldrich.com

Below is a data table summarizing the key properties of the ethyl ester derivative of the title compound, which is more extensively documented in the literature.

| Property | Value |

| Chemical Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| Boiling Point | 368.6 °C at 760 mmHg |

| Density | 1.154 g/cm³ |

| Flash Point | 176.7 °C |

| Appearance | Liquid |

Data sourced from reference guidechem.comcymitquimica.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-oxopiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-9-14(7-6-11(12)13(16)17)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSGAUHCBIGJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)C1C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 1 Benzyl 3 Oxopiperidine 4 Carboxylic Acid and Its Esters

Comprehensive Analysis of Core Synthetic Routes to Ethyl 1-Benzyl-3-oxopiperidine-4-carboxylate

The preparation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate can be achieved through several strategic approaches, each with its own set of advantages and limitations. These routes primarily involve the construction of the piperidine (B6355638) ring system with the desired functionalities.

Alkylation-Cyclization Strategies Employing 3-Oxo-4-piperidinecarboxylic Acid Esters

One common approach involves the modification of a pre-existing piperidine ring. A notable example is the synthesis starting from 1-benzyl-3-piperidone. This method utilizes a carboxylation reaction to introduce the ester group at the C4 position. A specific protocol involves the reaction of 1-benzylpiperidin-3-one (B1329684) with dimethyl carbonate in the presence of a strong base like sodium hydride (NaH) to yield methyl 1-benzyl-3-oxopiperidine-4-carboxylate. chemicalbook.com Subsequent transesterification could then yield the corresponding ethyl ester.

Another related strategy involves the Dieckmann condensation of N-benzyl-N-(2-carboethoxyethyl)glycine ethyl ester. This intramolecular cyclization is a powerful tool for the formation of five- and six-membered rings and is widely used in the synthesis of piperidones. dtic.milgoogle.com The general principle involves the base-catalyzed intramolecular condensation of a diester to form a β-keto ester.

Multicomponent Approaches via Michael Addition and Intramolecular Cyclization

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like functionalized piperidines from simple starting materials in a one-pot synthesis. bas.bgresearchgate.netthieme-connect.comnih.gov While a specific MCR for the direct synthesis of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is not prominently documented, the general strategy for synthesizing highly functionalized piperidines often involves the reaction of an amine, an aldehyde, and a 1,3-dicarbonyl compound. bas.bg

An adaptation of this approach could involve the reaction of benzylamine, formaldehyde (B43269) (or a synthetic equivalent), and a suitable four-carbon fragment with appropriate functionalities to facilitate a tandem Michael addition and intramolecular cyclization, leading to the desired piperidone scaffold. The versatility of MCRs allows for the generation of diverse libraries of piperidine derivatives for drug discovery. researchgate.net

Utilization of N-Benzyl Glycine (B1666218) Ethyl Ester and Substituted Butyric Acid Derivatives

A patented and well-defined route to ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride involves the use of N-benzyl glycine ethyl ester as a key starting material. acs.orggoogle.com This method comprises a two-step process:

Alkylation: N-benzyl glycine ethyl ester is reacted with a 4-halogenated ethyl butyrate (B1204436) (e.g., 4-chloroethyl butyrate or 4-bromoethyl butyrate) in the presence of a base such as sodium carbonate or potassium carbonate to yield 4-[benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate. acs.orggoogle.com

Intramolecular Cyclization (Dieckmann Condensation): The resulting intermediate is then treated with a stronger base, such as sodium tert-butoxide or potassium tert-butoxide, in an organic solvent like toluene (B28343) or tetrahydrofuran (B95107) to induce intramolecular cyclization, affording the target ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. acs.orggoogle.com The product is often isolated as its hydrochloride salt for improved stability and handling. acs.orggoogle.com

This method is advantageous due to its straightforward nature, high yields, and suitability for industrial production. acs.orggoogle.com

Advanced Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production necessitates a focus on process optimization to ensure efficiency, cost-effectiveness, and safety.

Industrial Adaptations and Throughput Enhancement

For the industrial synthesis of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, several factors are crucial. The choice of inexpensive and readily available starting materials and reagents is paramount. google.com The patented method starting from N-benzyl glycine ethyl ester highlights several aspects of process optimization. acs.orggoogle.com For instance, the use of toluene as a solvent in the Dieckmann condensation is beneficial as it can form an azeotrope with the water generated during the reaction, driving the equilibrium towards product formation. google.com

Furthermore, the process aims for high purity and yield, minimizing the need for extensive purification steps like column chromatography, which can be costly and time-consuming on a large scale. acs.orggoogle.com The isolation of the final product as a crystalline hydrochloride salt not only aids in purification but also enhances the stability of the compound. acs.org

| Parameter | Laboratory Scale | Industrial Scale |

| Starting Materials | High purity, often more expensive reagents. | Cost-effective, readily available raw materials. google.com |

| Solvents | Variety of solvents, ease of removal is a key factor. | Focus on cost, safety, and recyclability. Toluene is often used. google.com |

| Purification | Commonly relies on chromatography. | Crystallization is preferred for ease of separation and cost. acs.orggoogle.com |

| Throughput | Lower volumes, focus on proof of concept. | High volumes, optimized for efficiency and yield. acs.orggoogle.com |

Stereochemical Control and Enantiomeric Enrichment Strategies

The presence of a stereocenter at the C4 position of the piperidine ring means that 1-benzyl-3-oxopiperidine-4-carboxylic acid and its esters can exist as enantiomers. In many pharmaceutical applications, a single enantiomer is responsible for the desired biological activity. Therefore, strategies for stereochemical control and enantiomeric enrichment are of high importance.

Several general approaches for the synthesis of enantioenriched piperidine derivatives have been developed and could be adapted for the target molecule:

Asymmetric Catalysis: The use of chiral catalysts in key bond-forming reactions can induce enantioselectivity. For instance, asymmetric hydrogenation of a corresponding tetrahydropyridine (B1245486) precursor using a chiral rhodium or iridium catalyst could provide an enantioenriched product. nih.govacs.org

Chiral Pool Synthesis: Starting from a readily available chiral building block, such as an amino acid, can be an effective strategy to introduce chirality into the final molecule. whiterose.ac.uk

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolution of a racemic mixture, can provide access to enantiomerically pure compounds. Research has shown that related keto-esters can undergo stereospecific microbial reduction.

Chiral Resolution: Classical resolution of a racemic mixture using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization is a well-established industrial practice. google.com

The development of a stereoselective synthesis for this compound would be a significant advancement, enabling the production of single-enantiomer drug candidates.

Microbial Reduction for Stereospecific Derivatization

Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a green and highly selective alternative for the synthesis of chiral compounds. The microbial reduction of the ketone group in this compound esters is a promising method for producing the corresponding chiral 3-hydroxypiperidine (B146073) derivatives with high stereospecificity.

Various microorganisms, including yeasts and bacteria, possess oxidoreductases that can catalyze the reduction of ketones to alcohols with high enantioselectivity. The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) depends on the specific enzymes present in the chosen microbial strain.

The process typically involves incubating the substrate, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, with a culture of the selected microorganism. The cells can be used in a growing state or as a resting cell suspension. The reaction conditions, such as pH, temperature, substrate concentration, and co-solvents, must be optimized to ensure high conversion and stereoselectivity.

For instance, the stereospecific microbial reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate has been reported to yield the corresponding chiral alcohol. The selection of the appropriate microbial strain is paramount to achieving the desired stereoisomer with high enantiomeric excess (ee) and diastereomeric excess (de).

| Microorganism | Substrate | Product | Stereoselectivity |

| Specific yeast/bacterial strains | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate | High (enantiomerically and diastereomerically enriched) |

The use of microbial reduction provides a valuable tool for the synthesis of chiral hydroxy-substituted piperidines, which are important precursors for a wide range of biologically active molecules. This methodology aligns with the principles of green chemistry by operating under mild conditions and often in aqueous media.

Elucidation of Chemical Transformations and Functional Group Interconversions of the 1 Benzyl 3 Oxopiperidine 4 Carboxylic Acid Core

Reactivity Profiles of the N-Benzyl Moiety

The N-benzyl group serves as a crucial protecting group and a synthetic handle for further molecular elaboration. Its removal and replacement are key strategies in the diversification of the piperidine (B6355638) core.

Catalytic Hydrogenation for Selective N-Debenzylation

A common and efficient method for the removal of the N-benzyl group is catalytic hydrogenation. This reaction is typically carried out in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The process involves the hydrogenolysis of the benzylic C-N bond, leading to the formation of the corresponding secondary amine, 3-oxopiperidine-4-carboxylic acid, and toluene (B28343) as a byproduct. This transformation is generally clean and proceeds with high yield, making it a favored method in synthetic organic chemistry. A patent describing the synthesis of related piperidinone derivatives illustrates the removal of an N-benzyl group from a similar system, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, using gaseous hydrogen in the presence of a hydrogenation catalyst such as platinum, palladium, or Raney nickel. google.com

Table 1: Reaction Conditions for Catalytic N-Debenzylation

| Catalyst | Solvent | Hydrogen Pressure | Temperature |

| 10% Pd/C | Ethanol (B145695), Methanol, or Ethyl Acetate (B1210297) | 1 - 5 atm | Room Temperature |

| 5% Pd/C | Acetic Acid | 1 atm | Room Temperature |

| Raney Nickel | Ethanol | 50 psi | 50 °C |

This table represents typical conditions for catalytic hydrogenation and may require optimization for the specific substrate.

Introduction of Diverse N-Substituents via Alkylation or Acylation

Following the removal of the benzyl (B1604629) group, the resulting secondary amine of the 3-oxopiperidine-4-carboxylic acid core can be readily functionalized through N-alkylation or N-acylation reactions.

N-Alkylation: This transformation can be achieved by reacting the debenzylated piperidine with an appropriate alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net Common bases used for this purpose include potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net This method allows for the introduction of a wide array of alkyl groups at the nitrogen atom.

N-Acylation: The introduction of an acyl group can be accomplished by treating the secondary amine with an acylating agent such as an acyl chloride or an acid anhydride. The reaction is typically performed in the presence of a base, like pyridine or triethylamine, to neutralize the hydrogen halide byproduct. nih.gov This leads to the formation of N-acylpiperidine derivatives. A variety of coupling reagents, including carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., BOP, HATU), can also be employed for the direct coupling of carboxylic acids to the piperidine nitrogen. arkat-usa.org

Transformations Involving the 3-Oxo Group

The ketone functionality at the 3-position is a key site for various chemical modifications, including reduction to an alcohol and carbon-carbon bond-forming reactions.

Reduction Reactions to Hydroxyl-Substituted Piperidines

The 3-oxo group can be selectively reduced to a hydroxyl group, yielding 1-benzyl-3-hydroxypiperidine-4-carboxylic acid. This transformation is commonly achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for the reduction of ketones in the presence of carboxylic acids and esters. ketonepharma.com The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature. The stereochemical outcome of the reduction can be influenced by the steric environment around the carbonyl group, potentially leading to a mixture of cis and trans diastereomers with respect to the substituent at the 4-position. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but these will also reduce the carboxylic acid to a primary alcohol. chemistrysteps.comlibretexts.org

Table 2: Common Reducing Agents for Ketones

| Reagent | Solvent | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes and ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107), Diethyl ether | Strong, reduces most carbonyl functional groups |

| Diborane (B₂H₆) | Tetrahydrofuran | Reduces carboxylic acids and amides, less effective for ketones alone |

Condensation and Addition Reactions at the Carbonyl Center

The carbonyl group at the 3-position can undergo various condensation and addition reactions to form new carbon-carbon bonds.

Wittig Reaction: The Wittig reaction provides a method for the conversion of the 3-oxo group into an exocyclic double bond. udel.eduumkc.eduyoutube.comyoutube.com This reaction involves the treatment of the ketone with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base. The nature of the ylide can be varied to introduce a wide range of substituents at the newly formed double bond.

Knoevenagel Condensation: The Knoevenagel condensation is another valuable tool for C-C bond formation at the carbonyl carbon. wikipedia.orgorganic-chemistry.orgasianpubs.orgresearchgate.netresearchgate.net This reaction involves the condensation of the 3-oxo group with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a weak base like piperidine or pyridine. wikipedia.orgresearchgate.net The initial adduct often undergoes subsequent dehydration to yield an α,β-unsaturated product.

Derivatizations of the Carboxylic Acid Functionality

The carboxylic acid group at the 4-position is amenable to a variety of derivatization reactions, most notably esterification and amide bond formation.

Esterification: The carboxylic acid can be converted to its corresponding ester through several methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. Alternatively, alkylation of the carboxylate salt with an alkyl halide provides another route to esters. More modern methods utilize coupling agents to facilitate the reaction between the carboxylic acid and an alcohol.

Amide Bond Formation: The formation of an amide bond is a fundamental transformation in medicinal chemistry. The carboxylic acid of the 1-benzyl-3-oxopiperidine-4-carboxylic acid core can be coupled with a primary or secondary amine to form the corresponding amide. youtube.comyoutube.com This reaction is typically mediated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. nih.gov Direct conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, is another common and effective method for amide synthesis. youtube.com

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent | Additive | Key Features |

| Dicyclohexylcarbodiimide (DCC) | HOBt, DMAP | Forms a urea byproduct that can be difficult to remove. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt | Water-soluble urea byproduct, easier workup. |

| HATU, HBTU | DIPEA | High coupling efficiency, often used in peptide synthesis. |

Esterification and Hydrolytic Pathways

The carboxylic acid group of this compound readily undergoes esterification to form the corresponding esters, which are important intermediates in the synthesis of various pharmaceutical compounds. guidechem.comsigmaaldrich.com The most commonly cited derivative is the ethyl ester, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. guidechem.comchemicalbook.com

Esterification is typically achieved through standard acid-catalyzed reaction with the corresponding alcohol or via alternative methods such as reaction with alkyl halides after conversion of the carboxylic acid to a more reactive species. A prevalent synthetic route to the ethyl ester hydrochloride involves a multi-step process starting from N-benzyl glycine (B1666218) ethyl ester, which undergoes reaction with a 4-halogenated ethyl butyrate (B1204436) followed by a base-induced intramolecular cyclization (Dieckmann condensation). google.com While this method builds the core structure and the ester simultaneously, direct esterification of the parent carboxylic acid is also a fundamental transformation.

Conversely, the hydrolytic cleavage of the ester back to the carboxylic acid is a critical pathway. This reaction can be catalyzed by either acid or base. Basic hydrolysis, using reagents like potassium hydroxide, is effective for converting the ester back to the carboxylate salt, which can then be neutralized to yield the free carboxylic acid. researchgate.net

Table 1: Synthesis of this compound esters

| Product | Starting Materials | Reagents and Conditions | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester | 4-[benzyl(ethoxycarbonylmethyl) amino] ethyl butyrate | Sodium tert-butoxide, then acetic acid to pH 7 | 86.6% (3 steps) | 92.6% | google.com |

| N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester | 4-[benzyl(ethoxycarbonylmethyl) amino] butyric acid ethyl ester | Potassium tert-butoxide, then acetic acid to pH 7 | 86.6% (3 steps) | 93.2% | google.com |

This table presents data for the synthesis of esters on the piperidine core, including a closely related analogue to illustrate the esterification process.

Amidation and Other Carboxylic Acid Transformations

The carboxylic acid functional group is a versatile handle for the synthesis of a wide range of derivatives beyond esters. Amidation, the formation of an amide bond, is a significant transformation. This can be accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting highly reactive acyl chloride can then be treated with a primary or secondary amine to furnish the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine using standard peptide coupling reagents (e.g., DCC, EDC, HATU) provides a milder and often more efficient route to the amide.

In a related transformation, the hydrolysis of an amide can serve as a route to the parent carboxylic acid. For example, in the synthesis of a related piperidine derivative, a carboxylic acid amide was subjected to vigorous basic hydrolysis using potassium hydroxide in 1,2-propylene glycol at reflux to yield the corresponding carboxylic acid. researchgate.net

Other potential transformations of the carboxylic acid group include its reduction to a primary alcohol. This can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation provides access to a different class of derivatives and further diversifies the synthetic utility of the this compound scaffold.

Rearrangement Chemistry of Related Oxopiperidine Systems

The structural framework of oxopiperidines is susceptible to various molecular rearrangements, which can lead to novel and structurally complex heterocyclic systems. These rearrangements often involve the ketone functionality or the piperidine ring itself.

One notable example is the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids into 2'-oxopiperidine-containing β-amino acids. nih.gov This process occurs upon the hydrolysis of the corresponding ester and involves the breakdown of an amide bond in the seven-membered azepane ring and the formation of a new bond to create a six-membered piperidine ring. nih.gov Theoretical studies suggest that the carboxylic acid group at the 4-position plays a direct role in catalyzing this intramolecular rearrangement, which can proceed under mild conditions. nih.gov

Another significant rearrangement applicable to the 1-benzyl-3-oxopiperidine core is the Beckmann rearrangement. wikipedia.org This reaction transforms an oxime into an amide. The 3-keto group of the piperidine ring can be converted into an oxime upon reaction with hydroxylamine. masterorganicchemistry.com Treatment of this oxime with an acid catalyst (e.g., sulfuric acid, phosphorus pentachloride) can induce the rearrangement. wikipedia.org In this case, the cyclic oxime would undergo a ring expansion to yield a seven-membered lactam (a cyclic amide). wikipedia.org The migration of one of the α-carbon atoms to the nitrogen atom is stereospecific, with the group anti-periplanar to the leaving group on the oxime nitrogen preferentially migrating. wikipedia.org This transformation provides a synthetic route from the piperidine skeleton to a diazepanone derivative.

Table 2: Rearrangement Reactions of Related Oxopiperidine Systems

| Rearrangement Type | Starting System | Key Reagents/Conditions | Product System | Reference |

|---|---|---|---|---|

| Intramolecular Rearrangement | 4-Carboxy-2-oxoazepane amino acid ester | Acid or base hydrolysis | 2'-Oxopiperidine-containing β-amino acid | nih.gov |

Strategic Applications of 1 Benzyl 3 Oxopiperidine 4 Carboxylic Acid in Target Oriented Synthesis

Versatility as a Precursor for Advanced Pharmaceutical Intermediates

The unique structural framework of 1-benzyl-3-oxopiperidine-4-carboxylic acid makes it an ideal starting material for the synthesis of advanced pharmaceutical intermediates. The benzyl (B1604629) group serves as a stable and reliable protecting group for the piperidine (B6355638) nitrogen, which can be readily removed in the final stages of a synthetic sequence to unveil the secondary amine for further functionalization. This strategy is widely employed in the development of drugs where the piperidine moiety is a key pharmacophore.

The piperidine ring is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs targeting the central nervous system and other biological systems. this compound ethyl ester is a commonly used building block for introducing this valuable scaffold. guidechem.com Its ketone and ester functionalities allow for a multitude of chemical modifications, including reductions, oxidations, and substitution reactions, to generate a diverse library of piperidine-based fragments for drug discovery. The benzyl group provides a stable means of carrying the piperidine core through multi-step syntheses before its removal to yield the final active pharmaceutical ingredient or a late-stage intermediate.

The ethyl ester hydrochloride of this compound is a crucial intermediate in the synthesis of the new-generation fluoroquinolone antibacterial agent, Balofloxacin. google.com Synthetic methods have been developed that utilize N-benzyl glycine (B1666218) ethyl ester as a starting material, which, through condensation and cyclization, yields the target piperidine intermediate. google.com This approach is noted for its operational simplicity, high yield, and purity, making it suitable for industrial-scale production. google.com

Table 1: Synthesis of Balofloxacin Intermediate

| Starting Material | Key Intermediate | Application | Reference |

| N-Benzyl glycine ethyl ester | N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride | Synthesis of Balofloxacin | google.com |

While not always a direct starting material, the structural motif of this compound is central to the synthesis of key intermediates for the Janus kinase (JAK) inhibitor, Tofacitinib (CP-690550). Several patented synthetic routes for Tofacitinib rely on intermediates such as (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine. researchgate.net These processes often involve the use of a benzyl-protected piperidine derivative that undergoes a series of transformations to install the required stereochemistry and functional groups. researchgate.netderpharmachemica.comgoogle.com The benzyl group on the piperidine nitrogen is a common feature in these syntheses, highlighting the utility of such protected scaffolds in building the core of Tofacitinib. researchgate.netgoogle.com

The synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, also benefits from intermediates derived from benzyl-protected piperidines. A key precursor in several synthetic routes is (R)-1-(1-benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. google.com This intermediate incorporates the essential 1-benzylpiperidine (B1218667) moiety, which is later deprotected to allow for the final acylation step to produce Ibrutinib. The use of a benzyl-protected piperidine ensures the stability of the core structure throughout the multi-step synthesis. google.com

Construction of Fused and Bridged Nitrogen Heterocycles

The reactivity of the β-ketoester functionality within this compound and its esters makes it an excellent substrate for condensation reactions to form fused heterocyclic systems. These reactions provide a powerful tool for rapidly increasing molecular complexity and accessing novel chemical space.

A notable application of this chemistry is the synthesis of pyrido[3,4-d]pyrimidines. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate can be condensed with amidines, such as morpholine-4-carboxamidine, to construct the fused pyrimidine (B1678525) ring. osi.lv This reaction proceeds to form a tetrahydropyrido[3,4-d]pyrimidinone, which can then be further functionalized. osi.lv This strategy offers an efficient method for preparing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines, which are of interest in medicinal chemistry. osi.lv

Table 2: Synthesis of Fused Heterocycles

| Reactant 1 | Reactant 2 | Product Class | Application | Reference |

| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Morpholine-4-carboxamidine | Pyrido[3,4-d]pyrimidines | Synthesis of functionalized heterocycles | osi.lv |

Incorporation into 1,2,3-Triazole Systems

The 1,2,3-triazole moiety is a highly valued structural unit in medicinal chemistry, largely due to its favorable properties, which include metabolic stability, hydrogen bonding capability, and a strong dipole moment. The most prominent method for its synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole.

While this compound is a versatile starting material, its direct conversion into 1,2,3-triazole-containing piperidine systems requires functional group manipulation to install either an azide or an alkyne group. For instance, the carboxylic acid functionality could be converted into an azide via a Curtius rearrangement. Alternatively, the piperidine scaffold could be modified to introduce an alkyne-containing side chain. Following these modifications, the resulting piperidine-alkyne or piperidine-azide derivative would be a suitable partner for a CuAAC reaction to construct the desired triazole system. This strategic approach allows for the modular assembly of complex piperidine-triazole hybrids, which are of interest in drug discovery programs.

Enantioselective Synthesis of Chiral Piperidine Derivatives

The biological activity of piperidine-containing pharmaceuticals is often dependent on the stereochemistry of the molecule. Consequently, the development of methods for the enantioselective synthesis of chiral piperidine derivatives is of paramount importance. This compound, being an achiral compound, is an attractive starting point for the development of asymmetric routes to enantiopure piperidines.

A notable example of creating enantiopure piperidine scaffolds from a derivative of this compound is the synthesis of trans-4-aminopiperidine-3-carboxylic acid (APiC), a constrained β-amino acid. wisc.edu The synthesis commences with the commercially available ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. wisc.edu

The key steps in this asymmetric synthesis are outlined below:

Enamine Formation: The starting β-keto ester is reacted with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, which serves as a chiral auxiliary and the source of the new amino group.

Diastereoselective Reduction: The resulting enamine intermediate is reduced. This reduction proceeds with high diastereoselectivity, controlled by the resident chiral auxiliary.

Purification and Deprotection: The desired diastereomer is isolated, often through crystallization, and then subjected to hydrogenolysis to remove both the N-benzyl group on the piperidine ring and the α-methylbenzyl group, thereby liberating the free amine and furnishing the enantiopure product. wisc.edu

This strategy demonstrates how the achiral this compound framework can be effectively utilized to generate valuable, enantiomerically pure piperidine-based amino acids without the need for chromatographic separation of enantiomers. wisc.edu

The ketone at the C-3 position of the piperidine ring is a prime target for stereoselective reduction to introduce a hydroxyl group, creating two new stereocenters (at C-3 and C-4). The stereochemical outcome of this reduction is crucial for accessing specific isomers of 3-hydroxy-4-carboxypiperidine derivatives, which are important building blocks for pharmaceuticals.

Recent research has highlighted the power of biocatalysis for such transformations. In a study on the reduction of a structurally related substrate, tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, two stereoselectively distinct carbonyl reductases (HeCR and DbCR) were identified. rsc.orgnih.gov These enzymes demonstrated exceptional catalytic performance, achieving greater than 99% enantiomeric excess (ee) and conversion for the reduction of the ketone. rsc.orgnih.gov This enzymatic approach allows for the synthesis of specific stereoisomers of 3-substituted-4-hydroxypiperidines, which are challenging to obtain through traditional chemical methods. rsc.orgnih.govresearchgate.net

The choice of reducing agent and reaction conditions in chemical reductions also significantly influences the diastereoselectivity. For instance, the stereoselective reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a key step in the synthesis of pharmaceutically important molecules, yielding (3R,4R)-configured intermediates.

Below is a table summarizing the stereoselective reduction outcomes for related 3-substituted-4-oxopiperidones.

| Substrate | Catalyst/Reagent | Product Stereoisomer | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Conversion |

|---|---|---|---|---|

| tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Carbonyl Reductase (HeCR) | (3S,4R)-isomer | >99% ee | >99% |

| tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Carbonyl Reductase (DbCR) | (3S,4S)-isomer | >99% ee | >99% |

| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Chemical Reducing Agents | (3R,4R)-isomer | High Selectivity | N/A |

These findings underscore the strategic importance of the this compound scaffold in providing access to a wide range of stereochemically defined piperidine derivatives through both chemical and enzymatic methodologies.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Benzyl 3 Oxopiperidine 4 Carboxylic Acid and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR and Carbon (¹³C) NMR

The ¹H and ¹³C NMR spectra of 1-benzyl-3-oxopiperidine-4-carboxylic acid and its derivatives provide fundamental information for structural verification. While specific experimental data for the free carboxylic acid is not widely published, data for its closely related ethyl and methyl esters, often as hydrochloride salts, offer valuable comparative insights. nih.govnih.gov

For the ethyl ester hydrochloride, the ¹H NMR spectrum would be expected to show characteristic signals for the benzyl (B1604629) group protons, the piperidine (B6355638) ring protons, and the ethyl group protons. The aromatic protons of the benzyl group typically appear in the range of 7.2-7.5 ppm. The benzylic methylene (B1212753) protons (CH₂) would likely present as a singlet or a multiplet near 3.5-4.0 ppm. The protons on the piperidine ring would exhibit complex splitting patterns in the aliphatic region of the spectrum. The ethyl group would show a quartet for the methylene protons (OCH₂) and a triplet for the methyl protons (CH₃).

In the ¹³C NMR spectrum of the ethyl ester, the carbonyl carbons of the ketone and ester would be expected to resonate at the downfield end of the spectrum, typically in the range of 160-210 ppm. The carbons of the aromatic ring would appear between 120 and 140 ppm. The benzylic methylene carbon and the carbons of the piperidine ring would be found in the aliphatic region, generally between 20 and 60 ppm. nih.gov

For the free carboxylic acid, the most significant difference in the ¹H NMR spectrum would be the presence of a broad singlet for the carboxylic acid proton (COOH), which is often exchangeable with deuterium (B1214612) and can appear over a wide chemical shift range. In the ¹³C NMR spectrum, the carboxylic acid carbonyl carbon would resonate in a region similar to the ester carbonyl, though its exact shift would be influenced by solvent and concentration.

Table 1: Predicted and Representative NMR Data for this compound and its Esters

| Proton (¹H) | Predicted Chemical Shift (ppm) for Carboxylic Acid | Representative Chemical Shift (ppm) for Ethyl Ester HCl nih.gov | Carbon (¹³C) | Predicted Chemical Shift (ppm) for Carboxylic Acid | Representative Chemical Shift (ppm) for Ethyl Ester HCl nih.gov |

| Ar-H | 7.2 - 7.5 (m) | 7.3 - 7.6 (m) | C=O (acid) | 170 - 180 | - |

| -CH₂-Ph | ~3.6 (s) | ~3.5 (s) | C=O (ketone) | 200 - 210 | ~205 |

| Piperidine-H | 2.5 - 3.8 (m) | 2.8 - 4.0 (m) | C=O (ester) | - | ~170 |

| -COOH | 10 - 13 (br s) | - | Ar-C | 125 - 140 | 127 - 138 |

| -OCH₂CH₃ | - | ~4.2 (q) | -CH₂-Ph | ~60 | ~63 |

| -OCH₂CH₃ | - | ~1.3 (t) | Piperidine-C | 40 - 60 | 45 - 58 |

| -OCH₂CH₃ | - | ~61 | |||

| -OCH₂CH₃ | - | ~14 |

Note: Predicted values are based on general principles of NMR spectroscopy. Representative values are for the corresponding ethyl ester hydrochloride and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. An HSQC spectrum of this compound would display cross-peaks connecting the signals of each proton to the signal of the carbon to which it is attached. This is particularly useful for assigning the complex proton and carbon signals of the piperidine ring.

Vibrational and Mass Spectrometry for Molecular Identification and Elucidation

Vibrational spectroscopy and mass spectrometry provide complementary information to NMR for the complete characterization of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1725 cm⁻¹. spectroscopyonline.com The C=O stretching of the ketone is also expected in this region, potentially overlapping with the carboxylic acid carbonyl stretch, generally around 1715 cm⁻¹. spectroscopyonline.com Additionally, the spectrum would show C-H stretching vibrations for the aromatic and aliphatic parts of the molecule just above and below 3000 cm⁻¹, respectively. The C-N stretching of the tertiary amine would be observed in the fingerprint region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Ketone) | ~1715 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C-N (Tertiary Amine) | 1000 - 1250 | Medium |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₄H₁₇NO₃, corresponding to a monoisotopic mass of 247.1208 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm this elemental composition with high accuracy.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the benzyl group (C₇H₇, 91 m/z), the carboxylic acid group (COOH, 45 m/z), or cleavage of the piperidine ring. For instance, a prominent peak at m/z 91 is often indicative of a benzyl substituent.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the most common technique for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be suitable for this compound. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. For instance, a purity of >99% by HPLC detection has been reported for the hydrochloride salt of the ethyl ester derivative, indicating the effectiveness of this technique. google.com

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light or by staining.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound and its derivatives, offering high resolution and sensitivity for both qualitative and quantitative assessments. A Chinese patent describes a method for the preparation of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, where HPLC is utilized to ascertain the purity of the final product. google.com The reported method demonstrates the capability of HPLC to achieve a purity of 99.5-99.6%, underscoring its efficacy in quality control. google.com

The versatility of HPLC allows for the analysis of various related compounds. For instance, information and documentation, including HPLC data, are available for compounds such as 1-Benzyl-4-oxopiperidine-3-carboxylic acid hydrochloride and Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. bldpharm.combldpharm.com

A typical HPLC method for the analysis of these piperidine derivatives would involve a reverse-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient elution mode is often employed to ensure the efficient separation of the target compound from any impurities or starting materials. Detection is commonly performed using a UV detector, set at a wavelength where the benzyl group exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of this compound Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and determining the purity of this compound and its synthetic intermediates. The choice of the stationary phase, typically silica (B1680970) gel plates, and the mobile phase is critical for achieving good separation.

For piperidine derivatives, a common mobile phase system consists of a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate or methanol. The ratio of these solvents is adjusted to optimize the retardation factor (Rf) values of the compounds of interest, ideally between 0.2 and 0.8 for accurate determination. chemcoplus.co.jp

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the UV-active benzyl group. chemcoplus.co.jp Alternatively, various staining reagents can be employed for compounds that are not UV-active or to provide additional confirmation. illinois.edu For instance, potassium permanganate (B83412) stain can be used to visualize compounds that are susceptible to oxidation. illinois.edu Dragendorff's reagent is a general method for detecting nitrogen-containing compounds, which would yield orange-brown spots for piperidine derivatives. illinois.edu For the carboxylic acid functionality, a pH indicator spray like bromocresol green can be used. illinois.edu

Table 2: Typical TLC Systems and Visualization Reagents for Piperidine Derivatives

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Application |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | UV (254 nm) | Monitoring reaction progress |

| Silica Gel 60 F254 | Dichloromethane:Methanol (9:1) | Potassium Permanganate | Detection of oxidizable compounds |

| Silica Gel 60 F254 | Toluene:Acetone (B3395972) (7:3) | Dragendorff's Reagent | Identification of nitrogen-containing compounds |

| Silica Gel 60 F254 | Chloroform:Methanol:Acetic Acid (8:1:1) | Bromocresol Green | Detection of carboxylic acids |

Solid-State Characterization and In-situ Monitoring

Beyond chromatographic techniques, understanding the solid-state properties and real-time reaction dynamics is crucial for process development and control in the synthesis of this compound and its derivatives.

X-ray Crystallography of Derivatives

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to determine the arrangement of atoms within the crystal lattice. The resulting data includes precise bond lengths, bond angles, and torsion angles, providing an unambiguous structural elucidation.

In-situ Spectroscopic Monitoring of Reaction Progress (e.g., ReactIR)

In-situ spectroscopic techniques, such as ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy), offer a powerful tool for real-time monitoring of chemical reactions. This technology allows for the tracking of the concentration of reactants, intermediates, and products throughout the course of a synthesis without the need for sampling.

In the synthesis of this compound, which often involves multiple steps, ReactIR could be employed to monitor key transformations. For example, in a Dieckmann condensation to form the 3-oxopiperidine ring, the disappearance of the ester carbonyl stretch of the starting material and the appearance of the ketone and carboxylic acid carbonyl stretches of the product could be monitored in real-time. This data provides critical insights into reaction kinetics, helps to identify the reaction endpoint, and can detect the formation of any transient intermediates or byproducts. The ability to monitor reactions in real-time facilitates process optimization, ensuring higher yields, purity, and safety.

Theoretical and Computational Chemistry Approaches to 1 Benzyl 3 Oxopiperidine 4 Carboxylic Acid Reactivity and Synthesis

Quantum Mechanical (QM) Studies on Reaction Mechanisms and Transition States

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical reactions at the molecular level. For derivatives of 1-benzyl-3-oxopiperidine-4-carboxylic acid, such as its ethyl ester, QM studies can be instrumental in understanding its synthesis, which often involves a Dieckmann condensation. masterorganicchemistry.comlibretexts.orglibretexts.org

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. masterorganicchemistry.comlibretexts.org In the synthesis of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key intermediate, the reaction proceeds through the formation of an enolate followed by an intramolecular nucleophilic attack to form the six-membered piperidine (B6355638) ring. libretexts.orgnih.gov

Key aspects that can be investigated using QM methods include:

Transition State Geometry: Identifying the precise geometry of the transition state, which is the highest energy point along the reaction coordinate. github.ioims.ac.jp This information is crucial for understanding the steric and electronic factors that govern the reaction rate.

Activation Energy Barriers: Quantifying the energy barrier that must be overcome for the reaction to proceed, providing a theoretical basis for reaction rates. github.io

For instance, DFT calculations can model the deprotonation of the α-carbon, the subsequent intramolecular cyclization, and the final elimination of the ethoxide group. By analyzing the electron distribution and orbital interactions at the transition state, chemists can gain a deeper understanding of the factors influencing the reaction's feasibility and yield. Recent advancements in computational methods have significantly reduced the computational cost and increased the reliability of finding transition states for complex chemical reactions. ims.ac.jp

Retrosynthetic Analysis and Computer-Aided Synthetic Design

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. Computer-aided synthesis planning (CASP) tools have emerged as invaluable assets in this process, leveraging vast reaction databases and sophisticated algorithms to propose viable synthetic routes. cas.orgsynthiaonline.comsigmaaldrich.comyoutube.com

For a target molecule like this compound, retrosynthesis software can identify key bond disconnections and suggest precursor molecules. A plausible retrosynthetic route for its ethyl ester, for example, would involve the Dieckmann condensation of a diester intermediate. nih.gov This is a common strategy for forming five- and six-membered rings. masterorganicchemistry.comlibretexts.org

Computer-Aided Synthetic Design (CASD) software offers several advantages:

Automated Route Generation: Programs like LHASA (Logic and Heuristics Applied to Synthetic Analysis), SYNTHIA™, and SynRoute can automatically generate multiple synthetic pathways. nih.govyoutube.com

Database Integration: These tools are often integrated with large chemical databases, allowing for the quick identification of commercially available starting materials. sigmaaldrich.com

Optimization of Synthetic Routes: By considering factors like reaction yields, cost of starting materials, and stereochemistry, these programs can help chemists select the most efficient and economical synthesis strategy. cas.org

The N-benzyl piperidine motif is a common and valuable structural element in drug discovery due to its three-dimensional nature and its ability to engage in crucial interactions with biological targets. nih.gov As such, the development of efficient synthetic routes to compounds like this compound is of significant interest, and CASP tools can accelerate this process. nih.govnih.gov

Molecular Modeling and Conformational Analysis of Piperidine Ring Systems

The piperidine ring is a flexible six-membered heterocycle that can adopt various conformations, with the chair conformation being the most stable. acs.org The specific conformation of the piperidine ring in this compound and its derivatives is crucial as it dictates the spatial arrangement of the substituents and, consequently, the molecule's chemical reactivity and biological activity.

Molecular modeling techniques are employed to study the conformational preferences of the piperidine ring. These methods range from relatively simple molecular mechanics (MM) force fields to more accurate but computationally intensive quantum mechanical calculations.

Key areas of investigation include:

Ring Puckering Analysis: The precise shape of the piperidine ring can be described by Cremer-Pople puckering parameters, which quantify the degree of deviation from a planar conformation. acs.orgresearchgate.net Computational analysis can predict the most stable puckering coordinates for the ring.

Substituent Effects: The presence of the N-benzyl group, the oxo group at C3, and the carboxylic acid group at C4 will influence the conformational equilibrium of the piperidine ring. For instance, the bulky benzyl (B1604629) group will have a significant impact on the orientation of the ring and the relative stability of different chair and boat conformations.

Intramolecular Interactions: Molecular modeling can identify and quantify non-covalent interactions, such as hydrogen bonds or steric clashes, that stabilize or destabilize certain conformations.

Recent studies have utilized DFT and molecular dynamics (MD) simulations to investigate the structural and electronic properties of various piperidine derivatives, providing insights into their conformational behavior and interactions in different environments. researchgate.netnih.govrsc.org This knowledge is vital for understanding how molecules like this compound might interact with biological targets. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.